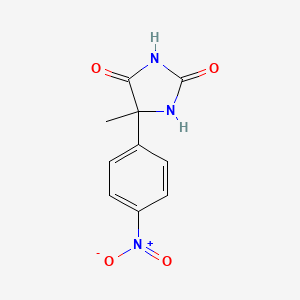

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

CAS No.: 64464-22-8

Cat. No.: VC2009768

Molecular Formula: C10H9N3O4

Molecular Weight: 235.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64464-22-8 |

|---|---|

| Molecular Formula | C10H9N3O4 |

| Molecular Weight | 235.2 g/mol |

| IUPAC Name | 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) |

| Standard InChI Key | NWBOWKFCGBXAIE-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Basic Information

5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, registered under CAS number 64464-22-8, is a synthetic organic compound belonging to the hydantoin class of heterocycles . The compound is characterized by its imidazolidine core structure substituted with a methyl group and a 4-nitrophenyl group at the 5-position. It has several synonyms in scientific literature, including "5-methyl-5-(4-nitrophenyl)-hydantoin" and "2-hydroxy-5-methyl-5-(4-nitrophenyl)-1,5-dihydro-4H-imidazol-4-one" .

The fundamental molecular information for this compound is summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 64464-22-8 |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Molecular Weight | 235.20 g/mol |

| IUPAC Name | 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione |

| InChI | InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) |

| InChIKey | NWBOWKFCGBXAIE-UHFFFAOYSA-N |

Structural Features

The molecular structure of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione consists of a five-membered imidazolidine ring containing two nitrogen atoms. This heterocyclic core features two carbonyl groups at positions 2 and 4, forming a hydantoin system . The compound's distinctive structural elements include:

-

A quaternary carbon at position 5 bearing both a methyl group and a 4-nitrophenyl substituent

-

A para-nitro group on the phenyl ring, which significantly influences the compound's electronic properties and reactivity

-

Two amide bonds within the imidazolidine ring that can participate in hydrogen bonding

The stereochemical aspects of this compound are also noteworthy. While the compound exists as a racemate in most commercial preparations, the (5R) enantiomer has been specifically identified and characterized in the scientific literature . The chiral center at position 5 is crucial for potential stereoselective interactions with biological targets .

Physical and Chemical Properties

5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione possesses distinct physical and chemical properties that influence its behavior in various applications and synthetic transformations. These properties are compiled in Table 2:

The compound's limited aqueous solubility (35.3 μg/mL) reflects its somewhat hydrophobic nature, consistent with its positive LogP values. This property profile suggests moderate lipophilicity, which can influence pharmacokinetic behavior in biological systems . The presence of both hydrogen bond donors and acceptors indicates potential for intermolecular interactions, which may be significant for crystal packing and protein binding .

Synthesis Methods

Synthetic Pathways

The synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione has been documented through several routes, with the most prominent pathway involving the reaction of substituted phenyl isocyanates with 2-amino-2-(4-nitrophenyl)propanenitrile . This synthetic approach proceeds through multiple intermediates and involves several distinct chemical transformations.

A key synthetic pathway described in the literature involves the following steps:

-

Formation of 1-(1-cyanoethyl-1-phenyl)-3-phenylureas from the reaction of substituted phenyl isocyanates with 2-amino-2-(4-nitrophenyl)propanenitrile

-

Treatment of these intermediates with anhydrous phosphoric acid to form phosphates of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazoles

-

Hydrolysis of these intermediates to yield ureidocarboxylic acids

-

Rearrangement of the phosphates to give phosphates of 5-methyl-4-imino-3,5-diphenylimidazolidin-2-ones, followed by hydrolysis to produce the target 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-diones

The structure of the final product has been verified by X-ray diffraction, confirming the success of this synthetic approach .

Reaction Mechanisms and Conditions

The formation of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione involves complex reaction mechanisms. The rate-limiting step of the base-catalyzed hydrolysis consists of the decomposition of tetrahedral intermediates . Notably, the reaction kinetics are influenced by the electronic properties of substituents, with electron-acceptor groups in the phenyl ring accelerating the reaction .

Key reaction conditions and considerations include:

-

The use of anhydrous phosphoric acid as a critical reagent for the formation of intermediate oxazole structures

-

Carefully controlled hydrolysis conditions to promote cyclization to the imidazolidine ring

-

The influence of substituent effects on reaction rates and product distributions

The pKa values of various 5-methyl-3,5-diphenylimidazolidine-2,4-diones have been determined kinetically, providing valuable information about the acid-base properties of these compounds and their behavior under different pH conditions .

Biological Activities and Applications

Pharmacological Properties

5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione has demonstrated potentially valuable biological activities that make it an interesting candidate for pharmaceutical research. The compound's biological profile is characterized by:

-

Enhanced biological activity due to the presence of the nitrophenyl group, which facilitates interactions with biological targets such as enzymes and receptors

-

Potential antimicrobial properties, suggested by research on structurally similar compounds

-

Possible anticancer applications, based on the behavior of related hydantoin derivatives

The nitro group at the para position of the phenyl ring plays a crucial role in the compound's biological activity, contributing to its electronic properties and influencing its interactions with biomolecules. The stereochemistry at position 5 may also be significant for biological activity, as different enantiomers could exhibit varying affinities for chiral biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume